Bis(3-methoxypropyl) phthalate

Description

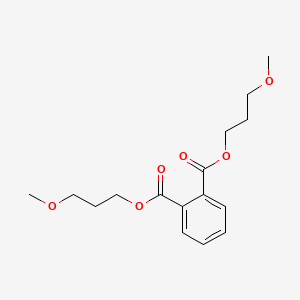

Structure

2D Structure

3D Structure

Properties

CAS No. |

85661-30-9 |

|---|---|

Molecular Formula |

C16H22O6 |

Molecular Weight |

310.34 g/mol |

IUPAC Name |

bis(3-methoxypropyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H22O6/c1-19-9-5-11-21-15(17)13-7-3-4-8-14(13)16(18)22-12-6-10-20-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |

InChI Key |

BLXLORWYXGINLY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC(=O)C1=CC=CC=C1C(=O)OCCCOC |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution of Phthalate Esters, with Specific Reference to Bis 3 Methoxypropyl Phthalate

Detection in Aquatic Environments

Aquatic ecosystems are major sinks for many environmental contaminants, including phthalate (B1215562) esters. PAEs can enter aquatic environments through various pathways, including industrial and municipal wastewater discharges, surface runoff from contaminated land, and atmospheric deposition.

Surface Waters and Wastewater Effluents

Phthalate esters are frequently detected in surface waters and wastewater effluents globally. Studies have shown the presence of several PAEs in wastewater at various stages of treatment. For instance, in wastewater treatment plants in the Lake Victoria Basin, Dimethyl phthalate (DMP), Benzyl (B1604629) butyl phthalate (BBP), and Bis(2-ethylhexyl) phthalate (BEHP) were detected, with higher concentrations observed during the wet season researchgate.net. Similarly, a study in Saudi Arabia found that DEHP and DBP were present in all treated wastewater samples analyzed ekb.egekb.eg. In the Chaohu catchment in China, five common PAEs were detected in the influent of sewage treatment plants, with concentrations being significantly higher in summer than in winter frontiersin.org.

Concentrations of various phthalates in surface waters have also been documented. For example, in the Santa Catarina River in Monterrey, Mexico, Bis(2-ethylhexyl) phthalate (DEHP) has been detected researchgate.net. A study on the middle-lower Hanjiang River in China found total concentrations of six common PAE monomers in water samples ranging from 592 to 2,750 ng/L nih.gov. Despite the frequent detection of other phthalates, specific monitoring data for the concentration of Bis(3-methoxypropyl) phthalate in surface waters and wastewater effluents are not available in the reviewed scientific literature.

Interactive Data Table: Concentration of Phthalates in Aquatic Environments

| Phthalate Compound | Concentration Range in Surface Water | Concentration Range in Wastewater Effluent | Specific Data for this compound |

| DEHP | 0.083 - 6.6 µg/L | 0.96 - 3.10 µg/L | No data available |

| DBP | 592–2.75 × 103 ng/L (for Σ6PAEs) | 1.38 - 2.79 µg/L | No data available |

| DMP | 592–2.75 × 103 ng/L (for Σ6PAEs) | 0.20 - 1.43 µg/L | No data available |

| This compound | No data available | No data available | No data available |

Sediment Compartments

Due to their hydrophobic nature, many phthalate esters tend to adsorb onto particulate matter in the water column and subsequently accumulate in bottom sediments. Sediments can, therefore, act as a long-term sink and a potential secondary source of phthalate contamination in aquatic systems.

Studies have consistently reported the presence of various phthalates in river and coastal sediments. In a reef system in the southern Gulf of Mexico, the total concentration of PAEs in surface sediments ranged from 0.18 to 4,590 ng/g nih.gov. A study of sediments in coastal Alabama, USA, detected fifteen different PAEs, with total concentrations varying between 0.02 and 3.37 µg/g nih.gov. Research on the middle-lower Hanjiang River in China found that the concentration of six common PAEs in sediments ranged from 1,120 to 6,610 ng/g nih.gov. In the Love River in Taiwan, DEHP was detected in all sediment samples, with concentrations ranging from 4.2 to 66.7 mg/kg dry weight mdpi.com.

Despite the extensive data on other phthalates, there is a notable absence of studies reporting the detection or concentration of This compound in sediment compartments.

Atmospheric Presence and Particulate Association

Phthalate esters can be released into the atmosphere through volatilization from plastic products and industrial processes. In the atmosphere, they can exist in the gas phase or be adsorbed onto airborne particulate matter. Atmospheric transport and deposition are recognized as significant pathways for the widespread distribution of these compounds.

Research has confirmed the presence of various phthalates in the atmosphere. For instance, a study in Canada highlighted that DEHP can be found in the air due to its release from industrial and manufacturing uses and waste disposal sites canada.ca. While general statements about the atmospheric presence of phthalates are common, specific quantitative data for many individual phthalates, including This compound , are scarce in the scientific literature.

Terrestrial Systems Distribution

The application of sewage sludge as a fertilizer, landfill leachate, and atmospheric deposition can lead to the contamination of terrestrial environments with phthalate esters. Once in the soil, the fate of phthalates is governed by processes such as adsorption, degradation, and potential uptake by plants.

Studies have documented the presence of several phthalates in soil. In the Paris area, France, the application of sewage sludge led to an increase in the soil concentration of DEHP . A study in coastal areas of South China detected 15 different PAEs in all soil samples, with total concentrations ranging from 0.445 to 4.437 mg/kg mdpi.com. In northern Ethiopia, the maximum concentration of BEHP detected in soil samples was 104.00 µg/g mdpi.com.

However, specific data on the concentration and distribution of This compound in terrestrial systems are not available in the current body of scientific literature.

Biotic Accumulation in Environmental Matrices

The presence of phthalates in various environmental compartments leads to their uptake and accumulation by organisms. The extent of bioaccumulation depends on the specific phthalate's properties and the organism's metabolism.

Occurrence in Aquatic Biota (e.g., Fish Gastrointestinal Tracts)

Phthalate esters have been detected in a variety of aquatic organisms, indicating their bioavailability and potential for transfer through the food web. Due to their lipophilic nature, some phthalates can accumulate in the fatty tissues of organisms.

Several studies have reported the presence of different phthalates in aquatic biota. Phthalates have been found in various fish species, crustaceans, and molluscs nih.gov. A study in the estuaries of Northern Taiwan detected several PAEs in fish, with DEP, DEHP, and DINP being the predominant compounds nih.gov. Research on the impact of PAEs on demersal fish showed that these compounds can accumulate in the brain, liver, gut, and muscle tissues nih.gov. Another study on edible marine fish and shellfish from Virginia, USA, reported the mean concentrations of DEHP, BBP, and DBP in fish samples researchgate.net.

While the bioaccumulation of several phthalates in aquatic organisms is well-documented, there is no specific information available in the scientific literature regarding the occurrence or bioaccumulation of This compound in the gastrointestinal tracts of fish or other aquatic biota.

Environmental Fate and Transformation Mechanisms of Phthalate Esters

Environmental Persistence and Longevity

Phthalate (B1215562) esters are recognized as ubiquitous environmental contaminants due to their extensive use as plasticizers. nih.gov Their persistence in the environment is variable and depends on the specific chemical structure, particularly the length and branching of the alkyl chains, as well as environmental conditions. Generally, phthalates with shorter alkyl chains are more water-soluble and susceptible to degradation, while those with longer or more complex chains tend to be more persistent and bioaccumulate in fatty tissues. nih.gov Without specific studies on Bis(3-methoxypropyl) phthalate, its precise environmental half-life and persistence cannot be definitively stated.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of phthalate esters in the environment.

Hydrolysis Kinetics in Environmental Systems

Hydrolysis is a primary abiotic degradation pathway for phthalate esters, involving the cleavage of the ester bonds to form a monoester and subsequently phthalic acid and the corresponding alcohol. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Generally, hydrolysis is slow under neutral pH conditions but is significantly accelerated in the presence of acids or bases. The specific kinetics of hydrolysis for this compound, including rate constants under various environmental conditions, have not been documented in the reviewed literature.

Photolytic Transformation Processes

Photolysis, or degradation by sunlight, can also contribute to the breakdown of phthalate esters in the environment, particularly in surface waters and the atmosphere. The effectiveness of photolysis depends on the ability of the phthalate molecule to absorb ultraviolet (UV) radiation and the presence of photosensitizing agents in the environment. While some phthalates are known to undergo photolytic degradation, specific data on the photolytic transformation processes and quantum yields for this compound are not available.

Biotic Transformation and Biodegradation

Biodegradation by microorganisms is considered the primary mechanism for the removal of phthalate esters from the environment. nih.gov

Microbial Degradation Pathways (Aerobic and Anaerobic)

Microorganisms in soil, sediment, and water can degrade phthalate esters under both aerobic and anaerobic conditions. The initial step in the biodegradation of phthalates is the enzymatic hydrolysis of the diester to its corresponding monoester and alcohol. This is followed by the degradation of the monoester to phthalic acid.

Under aerobic conditions, phthalic acid is typically hydroxylated and then undergoes ring cleavage, eventually being mineralized to carbon dioxide and water. Anaerobic degradation pathways are more complex and less well-understood but also proceed through the initial hydrolysis to phthalic acid. The specific microbial consortia and enzymatic pathways responsible for the degradation of this compound have not been identified.

Enzymatic Hydrolysis to Monoesters and Phthalic Acid

The enzymatic hydrolysis of phthalate esters is a critical step in their biodegradation. Various microbial enzymes, such as esterases and lipases, can catalyze this reaction. The structure of the phthalate ester, particularly the nature of the alcohol moiety, can significantly influence the rate and extent of enzymatic hydrolysis. While studies have identified enzymes capable of hydrolyzing a range of phthalates, no specific research has focused on the enzymatic hydrolysis of this compound to its monoester and subsequently to phthalic acid.

Fungal Biotransformation Processes

Fungi, in addition to bacteria, play a significant role in the biotransformation of phthalate esters in the environment. microbiologyresearch.orgresearchgate.netnih.gov Fungal degradation pathways for phthalates can be more diverse and often involve oxidative reactions catalyzed by cytochrome P450 monooxygenases. microbiologyresearch.orgresearchgate.netnih.gov

The fungal biotransformation of phthalate esters like di-n-butyl phthalate (DBP) and diethyl phthalate (DEP) has been studied in various marine, freshwater, and terrestrial fungi. microbiologyresearch.orgresearchgate.netnih.gov The proposed metabolic pathways often lead to the formation of phthalic acid as a central intermediate. microbiologyresearch.orgresearchgate.net The involved reactions include:

De-esterification: Similar to bacteria, fungi can hydrolytically cleave the ester bonds. nih.gov

Monohydroxylation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the alkyl side chains of the phthalate esters. microbiologyresearch.orgresearchgate.net

Oxidative O-dealkylation: This is another cytochrome P450-mediated reaction that can lead to the removal of the alkyl groups. microbiologyresearch.orgresearchgate.net

Transesterification and Demethylation: These reactions have also been observed in fungal metabolism of phthalates. microbiologyresearch.orgresearchgate.net

Studies on white-rot fungi, such as Trametes hirsuta and Peniophora lycii, have demonstrated their ability to degrade DBP completely. publichealthtoxicology.com The degradation efficiency appears to be linked to the enzymatic system of the particular fungal species. publichealthtoxicology.com

Environmental Partitioning and Transport Dynamics

The movement and distribution of this compound and other phthalate esters in the environment are dictated by their physicochemical properties and the characteristics of the environmental media. Processes such as air-water exchange, sediment-water partitioning, and sorption to particulates are critical in determining their environmental fate and potential for exposure.

Air-Water Exchange

Phthalate esters are semi-volatile organic compounds, meaning they can exist in both the gas phase in the atmosphere and dissolved in water. researchgate.net The exchange between these two compartments is a dynamic process that influences their long-range transport. acs.orgnih.gov The direction and magnitude of the air-water exchange flux depend on factors such as the compound's Henry's Law constant, temperature, wind speed, and the concentrations in both air and water. nih.gov

For some lower molecular weight phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP), the net flux is often from the air to the water (deposition). acs.orgnih.gov In contrast, for some higher molecular weight phthalates like bis(2-ethylhexyl) phthalate (DEHP), volatilization from water to air can be the dominant process. acs.orgnih.gov This dynamic exchange can lead to the transport of phthalates from coastal and estuarine areas to more remote marine environments. acs.orgnih.gov

The following table presents data on the air-sea exchange fluxes for several phthalate esters in the South China Sea.

| Phthalate Ester | Mean Concentration in Air (ng/m³) | Mean Concentration in Seawater (ng/L) | Net Flux Direction |

| Dimethyl phthalate (DMP) | 9.67 ± 5.86 (for Σ7PAEs) | 3.05 (for Σ7PAEs) | Air-to-seawater deposition |

| Diethyl phthalate (DEP) | 9.67 ± 5.86 (for Σ7PAEs) | 3.05 (for Σ7PAEs) | Air-to-seawater deposition |

| Di-n-butyl phthalate (DnBP) | 9.67 ± 5.86 (for Σ7PAEs) | 3.05 (for Σ7PAEs) | Air-to-seawater deposition |

| Bis(2-ethylhexyl) phthalate (DEHP) | 9.67 ± 5.86 (for Σ7PAEs) | 3.05 (for Σ7PAEs) | Water-to-air volatilization |

Data from a study in the South China Sea. nih.gov

Sediment-Water Partitioning

Due to their hydrophobic nature, phthalate esters have a tendency to partition from the water column into sediments. nih.gov This process is a significant factor in their environmental distribution and persistence, as sediments can act as a long-term sink for these compounds. nih.gov The sediment-water partition coefficient (Kd), often normalized to the organic carbon content of the sediment (Koc), is a key parameter used to describe this partitioning behavior.

Studies have shown that the concentrations of phthalates like DBP and DEHP are often significantly higher in sediments and pore water than in the overlying water column. researchgate.net The partitioning of phthalates is influenced by the organic matter content and clay content of the sediments. researchgate.net

The table below shows the organic carbon-normalized sediment/water partition coefficients (Koc) for several phthalate esters.

| Phthalate Ester | Average Koc (L/kg) |

| Dihexyl phthalate (DHP) | 5.26 × 10⁴ ± 4.54 × 10³ |

| Di(2-ethylhexyl) phthalate (DEHP) | 4.82 × 10⁵ ± 3.52 × 10⁵ |

| Diisodecyl phthalate (DIDP) | 2.86 × 10⁵ ± 2.74 × 10⁵ |

| Ditridecyl phthalate (DTDP) | 1.82 × 10⁶ ± 1.05 × 10⁶ |

Data from experimental measurements using various sediments. oup.com

It is important to note that experimental conditions, such as the solids concentration, can affect the measured Koc values. oup.com

Sorption to Environmental Particulates

In addition to bottom sediments, phthalate esters can sorb to suspended particulate matter in the water column. acs.org This sorption behavior is crucial as it affects their bioavailability, transport, and eventual deposition. The sorption of phthalates to natural organic matter is regulated by both hydrophobic partitioning and hydrogen bonding interactions. nih.gov

Research has indicated that the sorption of phthalates to particulate matter can be substantially greater than predicted by models based on their octanol-water partition coefficient (Kow). acs.org This underestimation by models can lead to errors in environmental fate calculations. acs.org The accessibility of sorption domains within the natural organic matter also plays a role; highly condensed organic matter may have a lower sorption capacity for phthalates. nih.gov

The strong sorption to particulates means that a significant fraction of higher molecular weight phthalates in the aqueous phase may not be freely dissolved, which has implications for their transport and biological uptake. acs.org

Ecological Impact and Ecotoxicological Assessment of Phthalate Esters in Non Human Biota

Endocrine Disruption in Wildlife

Hormonal System Modulation in Ecological Models

Without dedicated scientific studies on Bis(3-methoxypropyl) phthalate (B1215562), any discussion of its specific ecological impact would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to determine the potential environmental risks associated with this compound.

Genotoxicity and Genetic Aberrations in Ecological Models

Phthalate esters as a chemical class have been investigated for their potential to cause genotoxicity, which is damage to the genetic material of cells. The primary mechanism often implicated is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent DNA damage nih.govbohrium.com. Various assays have been employed to assess these effects, including the Comet assay, micronucleus test, and chromosomal aberration tests nih.govbohrium.com.

Studies on different phthalates have produced mixed results. For instance, Di(2-ethylhexyl) phthalate (DEHP) and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), have demonstrated genotoxic effects in human leukocytes by causing an increase in DNA damage as measured by the Comet assay. belmagumusel.com Similarly, Dibutyl phthalate (DBP) and Diisobutyl phthalate (DiBP) have been shown to induce significant DNA damage in mucosal cells belmagumusel.com. The genotoxic potential of some phthalates appears to increase following metabolic activation, suggesting that their metabolites may be more reactive with genetic material nih.gov.

However, the genotoxicity of phthalates is not universal across all congeners or test systems. Some studies have reported a lack of significant genotoxic effects for certain phthalates, leading to their classification by some as epigenetic carcinogens rather than direct mutagens bohrium.com. While direct testing on Bis(3-methoxypropyl) phthalate is absent from the available literature, its structural similarity to other short- to medium-chain phthalates suggests a potential for inducing oxidative stress, which is a common pathway for the genotoxicity observed in this class of compounds nih.govbohrium.com.

Structure-Activity Relationships in Ecotoxicity

The ecotoxicity of phthalate esters is strongly linked to their chemical structure, a concept known as the structure-activity relationship (SAR). Key molecular descriptors that influence toxicity include the length and branching of the ester side chains, which affect properties like water solubility, lipophilicity (fat-solubility), and susceptibility to biodegradation researchgate.netnih.gov.

Influence of Ester Side Chain Length on Ecological Hazard Potential

A general trend observed for phthalates is that their aquatic toxicity is significantly influenced by the length of their alkyl ester side chains.

Low Molecular Weight Phthalates : Phthalates with short side chains (e.g., Dimethyl phthalate (DMP) and Diethyl phthalate (DEP) with 1 and 2 carbons, respectively) are more water-soluble. Their toxicity is generally considered low to moderate oup.com.

Mid-Range Chain Phthalates : Toxicity tends to increase with the alkyl chain length up to about four to six carbons (C4-C6) nih.govtandfonline.com. Phthalates like Di-n-butyl phthalate (DBP) are often among the most toxic to aquatic organisms nih.govfrontiersin.org. This peak in toxicity is attributed to a balance between sufficient water solubility to be bioavailable and high enough lipophilicity to partition into biological membranes and exert toxic effects nih.gov.

High Molecular Weight Phthalates : For phthalates with longer side chains (C8 and higher), such as Di(2-ethylhexyl) phthalate (DEHP) and Di-n-octyl phthalate (DNOP), acute and chronic toxicity to aquatic organisms often decreases oup.comtandfonline.com. This is primarily due to their extremely low water solubility, which limits their bioavailability in the water column. Consequently, it is difficult to achieve concentrations high enough to elicit an adverse effect in many aquatic species oup.comoup.com.

This compound has a propyl (C3) chain with a terminal methoxy (B1213986) group. While the carbon backbone of the side chain is relatively short, the presence of the ether (methoxy) group can alter its physicochemical properties compared to a simple alkyl phthalate. The ether linkage may increase water solubility slightly compared to a phthalate with a similar molecular weight, potentially influencing its bioavailability and interaction with biological systems. Based on the general SAR for side-chain length, its hazard potential would be predicted to be in the range of weak to moderate, similar to other short-chain phthalates nih.gov.

Comparative Ecotoxicological Profiles of Phthalate Congeners

The ecotoxicological effects of phthalates vary significantly among different compounds and across different trophic levels, including algae, invertebrates, and fish. Lower molecular weight PAEs are generally found to be acutely and chronically toxic to aquatic life at concentrations below their water solubility limits oup.comfrontiersin.org. In contrast, higher molecular weight PAEs often show no toxic effects up to their solubility limits oup.comoup.com.

The following table summarizes acute toxicity data (LC50/EC50) for several common phthalate esters in various aquatic organisms, illustrating the comparative differences among these congeners.

| Phthalate Congener | Organism Type | Species | Endpoint (Duration) | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Dimethyl phthalate (DMP) | Fish | Magalobrame tarminalis (Triangular Bream) | LC50 (96h) | 3.29 | frontiersin.org |

| Diethyl phthalate (DEP) | Fish | Cyprinus carpio (Common Carp) | LC50 (96h) | 34.8 - 53 | frontiersin.org |

| Diethyl phthalate (DEP) | Algae | Marine Algae | EC50 | 3 | frontiersin.org |

| Di-n-butyl phthalate (DBP) | Invertebrate | Daphnia magna | EC50 (48h) | 3.7 | mst.dk |

| Di-n-butyl phthalate (DBP) | Fish | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 1.1 | oup.com |

| Butylbenzyl phthalate (BBP) | Invertebrate | Daphnia magna | EC50 (48h) | 0.9 | mst.dk |

| Di(2-ethylhexyl) phthalate (DEHP) | Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | >0.502 (No effect at highest conc.) | oup.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Invertebrate | Daphnia magna | EC50 (48h) | >0.13 (No effect at solubility limit) | mst.dk |

| Di-n-octyl phthalate (DNOP) | Fish | Pimephales promelas (Fathead Minnow) | LC50 (96h) | >0.64 (Not toxic above solubility) | oup.com |

The data clearly show that mid-range phthalates like DBP and BBP are more acutely toxic to aquatic life than both very short-chain (DMP, DEP) and long-chain (DEHP, DNOP) congeners. Given that this compound possesses structural features of a lower-molecular-weight phthalate, its ecotoxicological profile is likely to be characterized by moderate aquatic toxicity, though specific testing would be required for definitive classification.

Advanced Analytical Methodologies for Environmental Monitoring of Phthalate Esters

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The primary challenge in analyzing phthalate (B1215562) esters from environmental samples is their extraction from the matrix and concentration to levels detectable by analytical instruments. epa.gov The choice of extraction technique is critical and depends on the sample matrix (e.g., water, soil, sediment) and the specific phthalates of interest.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of phthalate esters from aqueous samples. mdpi.com This method operates on the principle of partitioning the target analytes between the aqueous sample and an immiscible organic solvent. nih.gov

Commonly used water-immiscible solvents for phthalate extraction include n-hexane and dichloromethane. nih.gov The process typically involves vigorous shaking of the sample with the solvent, followed by separation of the organic layer containing the extracted phthalates. nih.govnih.gov To enhance extraction efficiency, particularly when using water-soluble organic solvents like propanol, inorganic salts such as sodium chloride or ammonium (B1175870) sulfate (B86663) are often added to the aqueous phase. nih.govnih.gov This "salting-out" effect decreases the solubility of organic solvents in water, promoting the formation of two distinct phases and improving the transfer of hydrophobic phthalates into the organic phase. nih.gov LLE can achieve high recovery rates, often greater than 80%, making it a reliable, albeit solvent-intensive, method. nih.gov

Solid-Phase Extraction (SPE) and Adsorbents

Solid-Phase Extraction (SPE) has become a popular alternative to LLE for its efficiency, reduced solvent consumption, and potential for automation. epa.govresearchgate.netdphen1.com SPE is a versatile technique used to isolate, purify, and concentrate phthalates from liquid samples. epa.govdphen1.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The phthalates are retained on the adsorbent while other matrix components pass through. nih.gov

The selection of the adsorbent is based on the physicochemical properties of the phthalates. For the extraction of relatively nonpolar phthalates from aqueous matrices, reversed-phase sorbents are dominant. epa.gov C18 (octadecyl) bonded silica (B1680970) is one of the most common adsorbents, retaining phthalates through hydrophobic interactions. epa.govnih.gov The SPE procedure involves four main steps:

Conditioning: The sorbent is washed with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the phthalates adsorb to the stationary phase.

Washing: The cartridge is rinsed with a solvent to remove interfering compounds.

Elution: A different solvent is used to desorb the retained phthalates, which are then collected for analysis. dphen1.com

Automated SPE systems further enhance laboratory productivity by processing multiple samples simultaneously with high reproducibility and recovery rates. researchgate.net

Table 1: Comparison of Common Extraction Techniques for Phthalate Esters

| Technique | Typical Matrix | Key Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Aqueous samples (water, beverages) | Immiscible organic solvents (e.g., n-hexane); Salting-out agents (e.g., NaCl) | High recovery rates; Simple equipment | Large solvent consumption; Can be labor-intensive; Emulsion formation |

| Solid-Phase Extraction (SPE) | Aqueous samples, liquid foods | C18 or other polymer-based sorbents; Elution with solvents like acetonitrile (B52724) or methanol (B129727) | Reduced solvent use; High enrichment factor; Amenable to automation | Sorbent cost; Potential for matrix effects |

| Ultrasonic Extraction (UE) | Solid matrices (soil, sediment, plastics) | Organic solvents (e.g., hexane (B92381), acetone); Optimized time and temperature | Rapid extraction; Reduced solvent volume compared to Soxhlet; Simple procedure | Potential for incomplete extraction; Matrix-dependent efficiency |

Ultrasonic Extraction (UE)

For solid and semi-solid environmental matrices such as soil, sediment, and textiles, Ultrasonic Extraction (UE), also known as sonication, offers a rapid and efficient method for recovering phthalate esters. oregonstate.edu This technique utilizes high-frequency sound waves to generate cavitation bubbles in the extraction solvent. The formation and collapse of these bubbles create micro-disruptions on the surface of the sample matrix, enhancing solvent penetration and facilitating the release of target analytes.

UE is considered a simpler, faster, and more environmentally friendly alternative to traditional methods like Soxhlet extraction, as it significantly reduces both extraction time and solvent consumption. oregonstate.edu The efficiency of the extraction depends on several optimized parameters, including the choice of extraction solvent (e.g., hexane, acetone, or mixtures), extraction time, and temperature. For instance, a study on raw textile waste optimized the process using hexane as the solvent at 20°C for 30 minutes. UE has been successfully applied to various matrices, yielding high recoveries (often >80%) and good reproducibility. oregonstate.edu

Thermal Extraction Methods

Thermal extraction methods utilize elevated temperatures to accelerate the removal of analytes from a sample matrix. One such technique is Accelerated Solvent Extraction (ASE), which employs conventional liquid solvents at high temperatures (e.g., 40–200 °C) and pressures (1500–2000 psi). frontiersin.org These conditions increase the efficiency and speed of the extraction process for solid and semi-solid samples. frontiersin.org The elevated temperature enhances the solubility and diffusion rate of the phthalates from the sample into the solvent, while the high pressure keeps the solvent in its liquid state, allowing for extractions to occur above the solvent's boiling point. frontiersin.org This automated technique is effective for extracting phthalates from materials like plastics, using minimal amounts of solvent and significantly reducing extraction times to around 12-14 minutes per sample. frontiersin.org

Chromatographic Separation Techniques

Following extraction and concentration, the sample extract, which contains a mixture of compounds, is analyzed using chromatographic techniques to separate, identify, and quantify the individual phthalate esters.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is the most common and effective analytical technique for the separation and determination of volatile and semi-volatile phthalate esters. nih.gov The method involves injecting the sample extract into a heated inlet, where the compounds are vaporized and carried by an inert gas (carrier gas, such as helium or hydrogen) through a long, thin column. nih.gov

Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the inside of the column. nih.gov The choice of the GC column is critical for resolving complex mixtures of phthalates, some of which may be isomers. nih.gov Fused-silica capillary columns with stationary phases like 5% phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5ms) are widely used due to their robustness and excellent separation capabilities for a broad range of phthalates. nih.gov

The compounds are identified based on their retention time—the time it takes for each analyte to travel through the column. For quantification and confirmation, GC is typically coupled with a detector:

Flame Ionization Detector (FID): A common detector that provides high sensitivity for organic compounds but offers no structural information.

Mass Spectrometry (MS): The preferred detector for phthalate analysis, as it provides both quantification and structural information, leading to unambiguous identification. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target phthalates are monitored, sensitivity and selectivity are greatly enhanced, allowing for detection at trace levels.

The combination of an optimized extraction method with GC-MS analysis provides a powerful tool for the reliable monitoring of Bis(3-methoxypropyl) phthalate and other phthalate esters in the environment. researchgate.net

Table 2: Example Gas Chromatography (GC-MS) Conditions for Phthalate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Rtx-440 |

| Carrier Gas | Helium (1 mL/min) | Hydrogen (0.8 mL/min) |

| Injector Temperature | 250 °C | 250 °C |

| Injection Mode | Splitless | Split (10:1) |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min) | 40°C (2 min), ramp to 300°C at 20°C/min (hold 2 min) |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) in SIM mode | Electron Ionization (EI) in Full Scan/SIM mode |

| Reference | nih.gov | nih.gov |

High Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phthalate esters, particularly for less volatile compounds or to avoid the thermal degradation that can occur during gas chromatography. govst.edu For the separation of phthalates like this compound, reversed-phase HPLC is typically employed.

Methodologies generally utilize a non-polar stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. govst.edu The mobile phase commonly consists of a mixture of acetonitrile and water or methanol and water, often with a gradient elution to effectively separate a wide range of phthalates within a single analytical run. thermofisher.com Detection is frequently performed using a UV detector, with a typical wavelength set around 230 nm. govst.edu While specific retention time data for this compound is not widely published, it would be expected to elute based on its polarity relative to other phthalates in a standard mixture.

Table 1: Typical HPLC Parameters for Phthalate Ester Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Injection Volume | 20 µL |

This table represents common starting conditions for phthalate analysis; method optimization is required for specific analytes like this compound.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) coupled with chromatography offers superior selectivity and sensitivity, making it the preferred choice for trace-level environmental analysis of phthalates.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-Q-TOF/GC-IT-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including many phthalate esters. restek.com The separation is typically achieved on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms). hpst.cz

In GC-MS analysis, phthalates often produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride (B1165640) ion. restek.com However, unique ions specific to the ester side-chains are crucial for unambiguous identification. For this compound, specific fragment ions would need to be determined through experimental analysis of a pure standard.

Advanced GC-MS techniques offer enhanced capabilities:

Gas Chromatography-Quadrupole Time-of-Flight (GC-Q-TOF) Mass Spectrometry provides high-resolution mass accuracy, enabling the determination of elemental composition and confident identification of unknown compounds, which is particularly useful for emerging contaminants like this compound. nih.gov

Gas Chromatography-Ion Trap (GC-IT-MS) Mass Spectrometry allows for tandem MS (MS/MS) experiments, which can isolate a specific precursor ion and fragment it to produce a unique spectrum, increasing selectivity and reducing matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-Q-TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly used for phthalate analysis, as it can analyze a broader range of phthalates without derivatization and at lower temperatures than GC. s4science.at The coupling is often achieved with electrospray ionization (ESI), typically in positive mode, where phthalates form protonated molecules [M+H]+. sciex.com

Tandem mass spectrometry (LC-MS/MS), using instruments like a triple quadrupole (QqQ) or Quadrupole-Trap (QTRAP), is the method of choice for quantification. sciex.comuq.edu.au It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov This process provides exceptional sensitivity and selectivity. sciex.com While MRM transitions for common phthalates are well-established, the specific precursor-to-product ion transitions for this compound would need to be optimized experimentally. sciex.com

Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry combines the separation power of LC with high-resolution mass analysis, making it a valuable tool for screening and identifying novel or unexpected phthalates in complex environmental samples. nih.gov

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate quantification in trace analysis. nih.gov This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., deuterium-labeled) to the sample before extraction and analysis. nih.govnih.gov

The labeled internal standard behaves almost identically to the native analyte throughout sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. nih.gov This results in highly accurate and precise measurements, which are crucial for assessing low-level environmental contamination and human exposure. nih.govscholarsportal.info The development of a specific deuterium-labeled internal standard for this compound would be essential for applying this highly accurate quantification method.

Quality Assurance and Quality Control in Environmental Phthalate Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are paramount in phthalate analysis due to their ubiquitous presence in laboratory environments, which can lead to background contamination. mdpi.com

Key QA/QC measures include:

Method Blanks: Analyzing solvent blanks with every batch of samples to monitor for contamination from glassware, solvents, or the instrument itself.

Matrix Spikes: Adding a known amount of the analyte to a sample to assess recovery and potential matrix interference.

Laboratory Control Samples: Analyzing a well-characterized reference matrix to verify the accuracy of the analytical process.

Application of Certified Reference Materials and Standards

The use of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy and traceability of analytical results. sigmaaldrich.com CRMs are produced by national metrology institutes or accredited reference material producers and have a certified value with a stated uncertainty. sigmaaldrich.com

For phthalate analysis, CRMs are available as solutions of single or mixed compounds and in various matrices (e.g., polymer, soil). accustandard.com These are used for:

Instrument Calibration: Creating accurate calibration curves for quantification.

Method Validation: Verifying the accuracy and precision of a new analytical method.

Ongoing Quality Control: Ensuring the continued reliability of routine analyses.

While standard mixes containing the most commonly regulated phthalates are widely available, obtaining a CRM for an emerging compound like this compound may require sourcing from specialized chemical suppliers or custom synthesis. chemexper.comgreyhoundchrom.com The availability of a well-characterized standard is the first step in developing any reliable quantitative environmental monitoring method. accustandard.com

Emerging Research Frontiers and Methodological Advancements for Phthalate Esters in Environmental Science

Development of Novel Bioremediation Strategies for Environmental Contamination

The contamination of soil and water by phthalate (B1215562) esters has prompted the development of innovative and environmentally friendly cleanup techniques. Bioremediation, which utilizes microorganisms to break down contaminants, is a primary focus of this research. While conventional methods like adsorption and advanced oxidation processes exist, biological treatment is often favored for its sustainability and cost-effectiveness. nih.govtaylorfrancis.com

Recent strategies have moved beyond using individual microbial strains to employing microbial consortia, which can achieve more complete and efficient degradation of complex phthalate mixtures. researchgate.net For instance, a synthetic bacterial consortium composed of Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7 demonstrated the ability to simultaneously degrade six priority phthalate esters in both liquid medium and soil. researchgate.net The degradation of phthalates typically proceeds through hydrolysis by esterase enzymes to form phthalic acid, which is then further broken down by dioxygenases. nih.govresearchgate.net

Researchers are also exploring the potential of various organisms, including fungi, algae, and yeasts, for phthalate bioremediation. nih.gov The use of bioslurry reactors augmented with specific microbial cultures has shown high efficiency, achieving over 90% degradation for persistent phthalates like diethyl hexyl phthalate (DEHP) in 12 days. taylorfrancis.com These advanced bioremediation techniques represent a promising avenue for addressing environmental contamination with compounds like Bis(3-methoxypropyl) phthalate.

Table 1: Microbial Species Involved in Phthalate Ester Bioremediation

| Microorganism | Phthalate(s) Degraded | Key Degradation Step | Reference |

|---|---|---|---|

| Microbacterium sp. PAE-1 | Dibutyl phthalate (DBP), Diethyl phthalate (DEP), Dimethyl phthalate (DMP), and others | Hydrolysis of dialkyl PAEs to monoalkyl PAEs and then to phthalic acid. | researchgate.net |

| Pandoraea sp. PAE-2 | Phthalic acid (PA) | Degradation of the intermediate phthalic acid. | researchgate.net |

| Rhodococcus sp. PAE-6 | Benzyl (B1604629) butyl phthalate (BBP) | Metabolism of BBP into intermediates like phthalic acid. | nih.gov |

| Bacillus marisflavi RR014 | Butyl benzyl phthalate (BBP), Dimethyl phthalate (DMP) | Breakdown of BBP and DMP to phthalic acid. | researchgate.net |

| Synthetic Consortium (Glutamicibacter sp., Cupriavidus sp., Gordonia sp.) | DMP, DEP, DBP, BBP, DEHP, Di-n-octyl phthalate (DOP) | Simultaneous degradation of a mixture of six priority phthalates. | researchgate.net |

Advanced Modeling for Environmental Fate and Transport Prediction

Predicting how chemical compounds like this compound move and persist in the environment is crucial for assessing exposure and risk. "Fate and transport" refers to the processes that govern a contaminant's movement and transformation in air, water, and soil. cdc.gov Advanced modeling has become an essential tool for this purpose, allowing scientists to simulate the migration of chemicals from their source. tetratech.com

These models integrate various data points, including the chemical's physicochemical properties, site-specific environmental conditions like climate and geology, and rates of industrial emissions. cdc.govtaftlaw.com For example, a multicompartment model was developed to generate retrospective predictions of historical exposures to perfluorooctanoic acid (PFOA) by linking systems that model air dispersion, surface water transport, and groundwater flow. taftlaw.com Such integrated models can estimate both past and future contaminant concentrations, providing vital information for risk assessment and resource allocation for sampling efforts. tetratech.comtaftlaw.com

While comprehensive emission data for specific phthalates can be limited, fugacity modeling is one approach used to assess a range of possible emission distributions and predict the resulting mass distribution of a chemical in different environmental media. epa.gov These predictive tools are key to understanding the potential environmental pathways and long-term behavior of phthalate esters.

Integrated Assessment Frameworks for Ecological Risk

Evaluating the potential harm of chemicals to the environment requires a structured approach. An ecological risk assessment is a process that evaluates the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. epa.gov Modern approaches are moving towards integrated frameworks that combine the assessment of risks to both human health and ecosystems. nih.gov

The U.S. Environmental Protection Agency (EPA) has established a framework for ecological risk assessment that consists of three main phases: problem formulation, analysis, and risk characterization. epa.gov A key metric used in these assessments is the Risk Quotient (RQ), which compares the estimated environmental concentration of a substance to a predicted no-effect concentration (PNEC). mdpi.comnih.gov An RQ value greater than 1 suggests a potential for adverse ecological effects. mdpi.com

Studies assessing the ecological risk of common phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) in aquatic environments have found that these compounds can pose a medium to high risk to sensitive organisms such as algae and crustaceans. nih.govmdpi.com These integrated frameworks provide a systematic and scientifically defensible method for evaluating the potential ecological risks of this compound and for informing risk management decisions. nih.govmdpi.com

Table 2: Phases of the EPA Framework for Ecological Risk Assessment

| Phase | Description | Key Components | Reference |

|---|---|---|---|

| Problem Formulation | The initial phase that establishes the goals, scope, and focus of the assessment. It is a systematic planning step that identifies the stressors, the ecological entities to be protected, and the specific effects of concern. | - Identification of stressors

| epa.gov |

| Analysis | The technical evaluation phase where data on exposure and ecological effects are analyzed. This phase quantifies the exposure profiles and the relationship between stressor levels and ecological responses. | - Exposure characterization

| epa.gov |

| Risk Characterization | The final phase where the results of the exposure and effects analyses are integrated to evaluate the likelihood of adverse ecological effects. This phase includes estimating and describing the risk. | - Risk estimation (e.g., calculating RQ)

| epa.gov |

Non-Targeted Screening and Identification of Related Compounds in Environmental Samples

Traditional environmental monitoring has relied on targeted analysis, where methods are developed to find and quantify a specific list of known chemicals. nih.gov However, this approach cannot detect unexpected contaminants or the transformation products that form as a parent compound degrades. To address this gap, non-targeted screening (NTS) has emerged as a powerful methodological advancement. jhu.edu

NTS uses high-resolution mass spectrometry (HRMS) to screen environmental samples for a wide range of chemical features without a pre-defined list. jhu.edu This "unknown unknowns" approach allows for the discovery of new or emerging contaminants, metabolites, and degradation byproducts that would otherwise be missed. jhu.edu The workflow involves acquiring comprehensive mass spectral data and then using sophisticated software and compound libraries to identify potential chemical structures. nsf.govlcms.cz

This technique is crucial for developing a more complete picture of the chemical exposome and understanding the full extent of environmental contamination. jhu.edu For phthalate esters like this compound, NTS can help identify its unique degradation products in various environmental matrices, providing insights into its transformation pathways and the potential toxicity of its metabolites.

Application of Omics Technologies in Phthalate Biodegradation Studies

To optimize bioremediation, a deep molecular understanding of how microorganisms break down pollutants is necessary. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of biodegradation pathways. researchgate.netnih.gov These technologies provide a system-wide view of the biological processes occurring within a microorganism or microbial community during the degradation of a contaminant.

Genomics helps identify the genes responsible for producing the enzymes that break down phthalates.

Transcriptomics reveals which of those genes are actively being expressed in the presence of the contaminant.

Proteomics directly identifies the specific enzymes (e.g., esterases, hydrolases, dioxygenases) that are produced and are carrying out the degradation. nih.gov

Metabolomics identifies the intermediate byproducts and final metabolites of the degradation pathway, confirming the biochemical route of transformation. nih.govnih.gov

Recent multi-omics studies on bacteria like Rhodococcus sp. have successfully elucidated the complete catabolic machinery involved in the degradation of benzyl butyl phthalate (BBP). nih.govnih.gov These approaches have validated the inducible nature of specific esterases and other degradative enzymes involved in the process. nih.gov Applying these powerful technologies to this compound would allow researchers to identify the key genes, enzymes, and metabolic pathways involved in its biodegradation, paving the way for the development of highly efficient, targeted bioremediation solutions. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying Bis(3-methoxypropyl) phthalate in environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated phthalates) to minimize matrix interference. Pyrolysis-GC/MS (Py-GC/MS) is recommended for complex polymer-containing samples, as it enables direct thermal desorption of phthalates from microplastics . For liquid chromatography applications, employ isotope dilution to correct for recovery losses during extraction. Sample preparation should include solid-phase extraction (SPE) with C18 cartridges for aqueous matrices or Soxhlet extraction with dichloromethane (DCM) for sediments .

Q. How does this compound’s environmental persistence compare to other phthalates like diethyl phthalate or bis(2-ethylhexyl) phthalate?

- Methodology : Conduct comparative degradation studies under controlled environmental conditions (e.g., UV exposure, microbial activity). Measure half-lives in water, soil, and sediment using LC-MS/MS. Note that methoxypropyl side chains may enhance solubility in water compared to alkyl phthalates, potentially increasing mobility but reducing adsorption to microplastics .

Q. What are the primary sources of this compound in laboratory settings, and how can cross-contamination be minimized?

- Methodology : Audit laboratory materials (e.g., PVC tubing, polymeric coatings) using GC-MS screening. Implement strict protocols for solvent purity verification (e.g., HPLC-grade solvents) and avoid plastic consumables during sample handling. Store standards in glass vials with PTFE-lined caps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported endocrine-disruption data for this compound?

- Methodology : Perform dose-response assays across multiple model systems (e.g., zebrafish embryos, in vitro receptor-binding assays). Account for metabolic activation by including liver S9 fractions in vitro. Cross-validate findings with transcriptomic profiling to identify off-target effects . For conflicting in vivo results, analyze differences in exposure routes (oral vs. dermal) and species-specific metabolic pathways .

Q. What experimental design considerations are critical for studying the interaction of this compound with microplastics in marine ecosystems?

- Methodology : Simulate marine conditions using aged polyethylene/polypropylene microplastics in saltwater mesocosms. Measure adsorption kinetics via LC-MS/MS and characterize surface changes using FTIR. Include controls for biofilm formation, which may alter phthalate uptake . For field studies, apply principal component analysis (PCA) to differentiate pollution sources in sediment cores .

Q. How can degradation pathways of this compound be elucidated under anaerobic conditions?

- Methodology : Use anaerobic chambers with methanogenic consortia and track metabolites via high-resolution mass spectrometry (HRMS). Compare pathways to aerobic degradation (e.g., hydroxylation vs. ester cleavage). Employ ¹³C-labeled phthalate to trace carbon flow and identify rate-limiting steps .

Q. What statistical approaches are recommended for reconciling discrepancies in ecotoxicological risk assessments of this compound?

- Methodology : Apply probabilistic models (e.g., species sensitivity distributions, SSD) to account for interspecies variability. Integrate NOEC (no-observed-effect concentration) data with Bayesian networks to address data gaps. Validate models using field data from contaminated sites .

Key Considerations for Advanced Studies

- Contamination Control : Phthalates are ubiquitous in labs; use procedural blanks and background subtraction .

- Regulatory Alignment : Cross-reference EPA TSCA listings and EU REACH guidelines for compliance in toxicity testing .

- Data Reproducibility : Share raw chromatograms and mass spectra in open-access repositories to address variability in GC-MS retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.